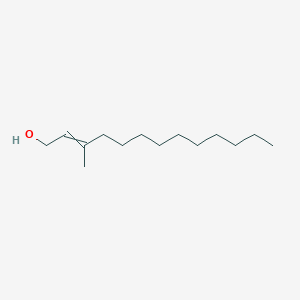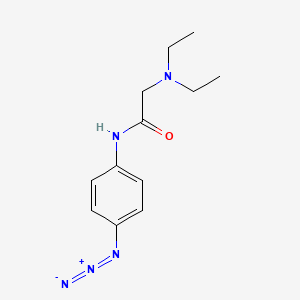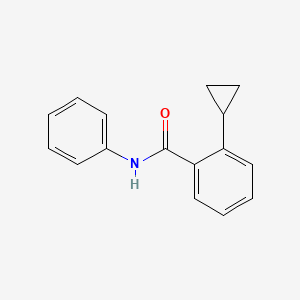
C40H41N3O7S
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C40H41N3O7S 4-methyl-N’- (propan-2-ylidene)benzenesulfonohydrazide . This compound is an organic molecule that has applications in various fields, including chemistry, biology, and industry. It is recognized for its unique chemical structure and properties, which make it valuable for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N’- (propan-2-ylidene)benzenesulfonohydrazide typically involves the reaction of 4-methylbenzenesulfonyl chloride with hydrazine hydrate in the presence of a base such as sodium hydroxide . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-methylbenzenesulfonyl chloride+hydrazine hydrate→4-methyl-N’- (propan-2-ylidene)benzenesulfonohydrazide
Industrial Production Methods: In industrial settings, the production of 4-methyl-N’- (propan-2-ylidene)benzenesulfonohydrazide involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, and the product is often purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 4-methyl-N’- (propan-2-ylidene)benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles such as or can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce hydrazine derivatives.
Applications De Recherche Scientifique
Chemistry: 4-methyl-N’- (propan-2-ylidene)benzenesulfonohydrazide is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is used in the development of new chemical reactions and methodologies.
Biology: In biological research, the compound is used as a reagent for the modification of biomolecules. It can be used to introduce sulfonyl groups into proteins and other biomolecules, which can alter their properties and functions.
Medicine: The compound has potential applications in medicinal chemistry. It is being investigated for its potential as a drug candidate, particularly for its ability to interact with specific molecular targets in the body.
Industry: In industrial applications, 4-methyl-N’- (propan-2-ylidene)benzenesulfonohydrazide is used as a stabilizer and antioxidant in various products. It is also used in the production of polymers and other materials.
Mécanisme D'action
The mechanism by which 4-methyl-N’- (propan-2-ylidene)benzenesulfonohydrazide exerts its effects involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and processes, making the compound valuable for research and therapeutic applications.
Comparaison Avec Des Composés Similaires
- 4-methylbenzenesulfonyl chloride
- 4-methylbenzenesulfonyl hydrazide
- 4-methylbenzenesulfonyl hydrazone
Uniqueness: 4-methyl-N’- (propan-2-ylidene)benzenesulfonohydrazide is unique due to its specific chemical structure, which allows it to undergo a wide range of chemical reactions. Its ability to form stable sulfonyl derivatives and its reactivity with nucleophiles make it distinct from other similar compounds. Additionally, its applications in various fields, including chemistry, biology, medicine, and industry, highlight its versatility and importance.
Propriétés
Formule moléculaire |
C40H41N3O7S |
|---|---|
Poids moléculaire |
707.8 g/mol |
Nom IUPAC |
(2S)-3-benzylsulfanyl-2-[[(2R)-2-[[2-(3-tert-butyl-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C40H41N3O7S/c1-22-27-16-29-30(40(3,4)5)19-49-35(29)23(2)36(27)50-39(48)28(22)17-34(44)42-32(15-25-18-41-31-14-10-9-13-26(25)31)37(45)43-33(38(46)47)21-51-20-24-11-7-6-8-12-24/h6-14,16,18-19,32-33,41H,15,17,20-21H2,1-5H3,(H,42,44)(H,43,45)(H,46,47)/t32-,33-/m1/s1 |
Clé InChI |
CQYGISCFWOZZBR-CZNDPXEESA-N |
SMILES isomérique |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C(C)(C)C)C)CC(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@H](CSCC6=CC=CC=C6)C(=O)O |
SMILES canonique |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C(C)(C)C)C)CC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CSCC6=CC=CC=C6)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(11S,12R,16S)-14-[4-chloro-3-(trifluoromethyl)phenyl]-11-(thiophene-2-carbonyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12620743.png)


![2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-(2-phenylhydrazinylidene)cyclohexa-2,5-dien-1-one](/img/structure/B12620755.png)

![2,7-Diazaspiro[3.5]nonane, 2-propyl-](/img/structure/B12620771.png)
![(1R,6S,7S,8R)-7,8-Dichlorobicyclo[4.2.0]oct-3-ene-2,5-diol](/img/structure/B12620774.png)
![2-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzonitrile](/img/structure/B12620782.png)
![(2R,5R)-2-Methoxy-5-[(2R,5R)-5-methoxyoxolan-2-YL]oxolane](/img/structure/B12620789.png)
![1H-Imidazo[2,1-b]purin-4-amine, N,N,1-trimethyl-](/img/structure/B12620791.png)

![2-(3-Nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12620807.png)

